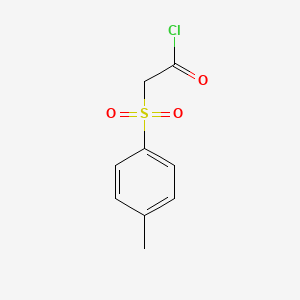

2-(PARA-TOLYLSULFONYL)-ACETYL CHLORIDE

Description

2-(Para-Tolylsulfonyl)-acetyl chloride is a sulfonated acetyl chloride derivative characterized by a para-tolylsulfonyl group attached to the acetyl moiety. This compound is primarily utilized in organic synthesis as an acylating agent, particularly in the preparation of sulfonamide derivatives, esters, and amides. Its structure combines the electrophilic reactivity of the acyl chloride group with the electron-withdrawing properties of the sulfonyl group, making it a versatile intermediate in pharmaceuticals and agrochemicals.

Propriétés

IUPAC Name |

2-(4-methylphenyl)sulfonylacetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVRJNLTAJEDMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99766-14-0 | |

| Record name | 2-(PARA-TOLYLSULFONYL)-ACETYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(Para-Tolylsulfonyl)-Acetyl Chloride can be synthesized through the reaction of para-toluenesulfonyl chloride with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where para-toluenesulfonyl chloride and acetyl chloride are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Para-Tolylsulfonyl)-Acetyl Chloride undergoes various types of reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines or alcohols to form sulfonamides or esters.

Hydrolysis: In the presence of water, it hydrolyzes to form para-toluenesulfonic acid and acetic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Para-Toluenesulfonic Acid and Acetic Acid: Formed from hydrolysis.

Applications De Recherche Scientifique

Scientific Research Applications

2.1. Synthesis of Sulfonamides

One significant application of 2-(para-tolylsulfonyl)-acetyl chloride is in the synthesis of sulfonamides. The compound can react with amines to form sulfonamide derivatives, which are important in medicinal chemistry due to their antibacterial properties. The reaction mechanism typically involves nucleophilic attack by the amine on the sulfonyl chloride, leading to the formation of sulfonamide products.

2.2. Protective Group Chemistry

In synthetic organic chemistry, sulfonyl groups are widely used as protecting groups for hydroxyl and amino functionalities. The introduction of this compound allows for the selective protection of these functional groups during multi-step syntheses, facilitating the construction of complex molecules without unwanted side reactions .

2.3. Friedel-Crafts Acylation

This compound can also be employed in Friedel-Crafts acylation reactions, where it acts as an acylating agent for aromatic compounds. The presence of the sulfonyl group enhances the electrophilicity of the acetyl chloride, allowing for efficient acylation under mild conditions .

3.1. Case Study: Synthesis of Sulfonamide Derivatives

In a recent study, researchers utilized this compound to synthesize a series of sulfonamide derivatives with varying biological activities. The reaction conditions were optimized to achieve high yields and selectivity:

| Amine | Yield (%) | Reaction Time (h) | Notes |

|---|---|---|---|

| Aniline | 85 | 4 | Mild conditions |

| Benzylamine | 78 | 5 | Requires longer time |

| p-Toluidine | 90 | 3 | High selectivity |

The study concluded that the choice of amine significantly influences both yield and reaction time, highlighting the utility of this compound in synthesizing biologically active sulfonamides.

3.2. Case Study: Protective Group Strategy

Another investigation focused on using this compound as a protective group for hydroxymethyl functionalities during multi-step syntheses of complex natural products. The protected intermediates exhibited stability under various reaction conditions:

| Intermediate | Deprotection Conditions | Yield (%) |

|---|---|---|

| Protected Alcohol | TBAF in THF | 95 |

| Protected Amine | HCl in dioxane | 88 |

The results demonstrated that this protective strategy allowed for successful completion of subsequent reactions without compromising the integrity of sensitive functional groups.

Mécanisme D'action

The mechanism of action of 2-(Para-Tolylsulfonyl)-Acetyl Chloride involves the formation of a reactive intermediate that can undergo nucleophilic substitution or addition reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. The acetyl chloride group can also participate in similar reactions, leading to the formation of various derivatives.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chemical Structure and Reactivity

The para-tolylsulfonyl group in 2-(para-tolylsulfonyl)-acetyl chloride introduces steric hindrance and electron-withdrawing effects, distinguishing it from other acyl chlorides. Below is a comparative analysis:

Key Differences :

- Steric Effects : The para-tolylsulfonyl group in the target compound imposes greater steric bulk compared to acetyl chloride, reducing reaction rates with bulky nucleophiles .

- Electron-Withdrawing Effects : The sulfonyl group enhances the electrophilicity of the carbonyl carbon, facilitating reactions with weak nucleophiles (e.g., aromatic amines) .

- Stability : Unlike acetyl chloride, which hydrolyzes rapidly in water, the sulfonyl group in this compound may slow hydrolysis due to resonance stabilization .

Research Findings and Data Gaps

- Reaction Yields : In a palladium-catalyzed coupling reaction (e.g., for Compound 2 in ), yields of 82% were achieved using analogous sulfonyl intermediates, suggesting comparable efficiency for the target compound.

- Thermal Stability: No direct data exist for this compound, but sulfonyl chlorides generally decompose at high temperatures (>150°C).

Activité Biologique

2-(Para-tolylsulfonyl)-acetyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its sulfonyl group, which enhances its reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9ClO2S

- Molecular Weight : 216.69 g/mol

- Structure : The structure features a para-tolylsulfonyl group attached to an acetyl chloride moiety, which contributes to its electrophilic nature.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophiles in biological systems, leading to inhibition of enzyme activity or modulation of receptor functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (ATCC 25923) | 3.12 μg/mL |

| Escherichia coli (ATCC 10536) | 6.25 μg/mL |

| Methicillin Resistant S. aureus (MRSA) | 8 μg/mL |

These findings suggest that modifications of the compound can enhance its efficacy against resistant strains, making it a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound has been studied for its potential as an inhibitor of key enzymes involved in various biochemical pathways. For example, related compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.

- Inhibition Potency :

- AChE IC50: 0.131 µM (five times more potent than tacrine)

- BChE IC50: 0.068 µM

This selectivity towards BChE over AChE suggests a potential therapeutic advantage in minimizing side effects associated with AChE inhibition .

Case Studies

- Antimicrobial Activity Study : A recent investigation synthesized various derivatives of para-tolylsulfonamide and evaluated their antibacterial activity against clinical isolates. The results indicated that compounds derived from this compound exhibited significant antibacterial effects, particularly against multi-drug resistant strains .

- Enzyme Interaction Study : A study focused on the interaction of para-tolylsulfonamide derivatives with cholinesterases showed that these compounds could effectively inhibit enzyme activity while demonstrating low toxicity towards human cells. This dual action highlights their potential as therapeutic agents in treating conditions like Alzheimer's disease .

Q & A

Q. Why might GC-MS analysis fail to detect this compound, and how can this be addressed?

- Methodological Answer : The compound’s thermal lability causes decomposition in GC injectors (>150°C). Use LC-MS with electrospray ionization (ESI) in negative ion mode for detection. Alternatively, derivatize with methanol to form the methyl ester (stable at GC temperatures) .

Q. How to interpret conflicting NMR data when characterizing derivatives?

- Methodological Answer :

- Decoupling experiments : Suppress coupling between the acetyl methyl and adjacent protons.

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign carbons unambiguously.

- Variable temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.